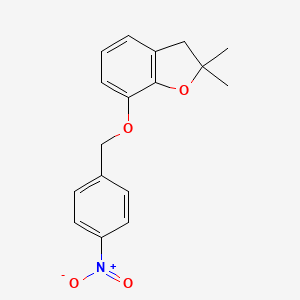
6-Chloro-3,4-diphenyl-7-methylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3,4-diphenyl-7-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring. This particular compound is notable for its unique substitution pattern, which includes a chlorine atom at the 6-position, phenyl groups at the 3- and 4-positions, and a methyl group at the 7-position. These structural features impart distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-diphenyl-7-methylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials are 6-chlororesorcinol, benzaldehyde, and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or trifluoroacetic acid as the catalyst. The reaction mixture is heated to facilitate the condensation, leading to the formation of the coumarin ring system.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions
6-Chloro-3,4-diphenyl-7-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced forms.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, leading to a variety of substituted coumarin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-3,4-diphenyl-7-methylcoumarin has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties. It is also employed in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its anticancer and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains.
Industry: Utilized in the development of dyes and pigments due to its vibrant fluorescence. It is also used in the formulation of certain cosmetic products.
作用機序
The mechanism of action of 6-Chloro-3,4-diphenyl-7-methylcoumarin involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access. This inhibition can lead to altered metabolism of various endogenous and exogenous compounds. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
類似化合物との比較
Similar Compounds
4-Methylcoumarin: Lacks the chlorine and phenyl substitutions, resulting in different chemical properties and biological activities.
6-Chlorocoumarin: Similar in having a chlorine atom at the 6-position but lacks the phenyl and methyl groups.
3,4-Diphenylcoumarin: Similar in having phenyl groups at the 3- and 4-positions but lacks the chlorine and methyl groups.
Uniqueness
6-Chloro-3,4-diphenyl-7-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the phenyl groups contribute to its fluorescence. The methyl group at the 7-position further modifies its chemical behavior and biological interactions, making it a versatile compound for various applications.
特性
IUPAC Name |
6-chloro-7-methyl-3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2/c1-14-12-19-17(13-18(14)23)20(15-8-4-2-5-9-15)21(22(24)25-19)16-10-6-3-7-11-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKJQPFBCDSOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2711298.png)

![ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2711300.png)
![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)
![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)
![1-[(4-Ethylphenyl)methyl]piperidin-4-ol](/img/structure/B2711304.png)
![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2711314.png)
![2-chloro-6-fluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2711315.png)


![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)

